Risuteganib (hydrochloride)

Description

Contextualizing Risuteganib (B610494) (hydrochloride) as a Research Compound

Risuteganib, also known as Luminate® or ALG-1001, is a synthetic peptide belonging to the Arginine-Glycine-Aspartate (RGD) class of molecules. smolecule.commedchemexpress.com It is being developed by Allegro Ophthalmics and is currently under investigation for its therapeutic potential in treating retinal conditions such as dry age-related macular degeneration (AMD) and diabetic macular edema (DME). amegroups.orgpatsnap.comspringer.com The compound is classified as an integrin inhibitor, neuroprotectant, and anti-inflammatory agent. springer.com

Preclinical and clinical studies have positioned risuteganib as a compound with a novel mechanism of action, distinct from existing therapies that primarily target vascular endothelial growth factor (VEGF). caltech.edunih.gov Research has shown that risuteganib preferentially localizes to the retinal pigment epithelium (RPE), a layer of cells crucial for retinal health. smolecule.comarvojournals.org This targeted localization is a key aspect of its research profile.

Historical Trajectories in Elucidating Risuteganib (hydrochloride) Action

The development and understanding of risuteganib's action have followed a path from a primary focus on anti-angiogenesis to a more nuanced understanding of its protective cellular mechanisms. Initially, risuteganib was designed to inhibit integrin cell-surface receptors to block the adhesion and migration of abnormal blood vessel cells, a process central to neovascularization. caltech.educaltech.edu

Early preclinical studies demonstrated that intravitreal administration of risuteganib protected retinal cells from cytotoxic promoters. nih.gov Further investigations using radiolabeled risuteganib in animal models revealed a long half-life in retinal tissue. amegroups.org These initial findings spurred further research into its broader biological effects.

Clinical trials have been instrumental in shaping the historical trajectory of risuteganib research. Phase 1b/2a and Phase 2 studies have been conducted to evaluate its effects in patients with DME and dry AMD. amegroups.orgeyesoneyecare.com These trials have provided valuable data, suggesting that risuteganib may offer comparable efficacy to anti-VEGF therapies. caltech.educaltech.edu Notably, in 2023, AffaMed Therapeutics received approval in China to initiate a Phase 3 clinical trial for risuteganib in intermediate dry AMD. affamed.com

Evolution of Mechanistic Hypotheses for Risuteganib (hydrochloride)

The mechanistic understanding of risuteganib has evolved significantly from its initial conception as solely an anti-angiogenic agent. While it does inhibit specific integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2, which are involved in angiogenesis and inflammation, more recent research has unveiled a deeper, more fundamental mechanism of action. amegroups.orgnih.gov

A pivotal shift in the mechanistic hypothesis occurred with the discovery of risuteganib's profound effects on mitochondrial function and oxidative stress. caltech.eduallegroeye.com Experimental evidence emerged that contradicted the initial hypothesis of its action being primarily through blocking neovascularization. caltech.educaltech.edu Instead, research now strongly suggests that risuteganib's primary therapeutic benefit lies in its ability to support mitochondrial function, downregulate oxidative stress responses, and restore retinal homeostasis. medchemexpress.comallegroeye.comglpbio.com

| Mechanistic Target | Initial Hypothesis | Evolved Understanding |

| Primary Target | Integrin-mediated neovascularization caltech.educaltech.edu | Mitochondrial function and oxidative stress caltech.eduallegroeye.com |

| Key Cellular Effect | Inhibition of endothelial cell adhesion and migration caltech.edu | Protection of retinal pigment epithelium (RPE) cells smolecule.comarvojournals.org |

| Molecular Pathway | Blocking integrin signaling pathways amegroups.org | Inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK) caltech.educaltech.edu |

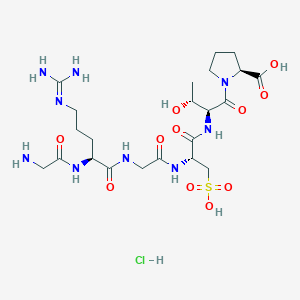

Structure

2D Structure

Properties

Molecular Formula |

C22H40ClN9O11S |

|---|---|

Molecular Weight |

674.1 g/mol |

IUPAC Name |

(2S)-1-[(2S,3R)-2-[[(2R)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-sulfopropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C22H39N9O11S.ClH/c1-11(32)17(20(37)31-7-3-5-14(31)21(38)39)30-19(36)13(10-43(40,41)42)29-16(34)9-27-18(35)12(28-15(33)8-23)4-2-6-26-22(24)25;/h11-14,17,32H,2-10,23H2,1H3,(H,27,35)(H,28,33)(H,29,34)(H,30,36)(H,38,39)(H4,24,25,26)(H,40,41,42);1H/t11-,12+,13+,14+,17+;/m1./s1 |

InChI Key |

YUNGJJAMLQRCTQ-CIEQAUARSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CS(=O)(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)O.Cl |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CS(=O)(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)O.Cl |

Origin of Product |

United States |

Mechanistic Elucidation of Risuteganib Hydrochloride Action at Molecular and Cellular Levels

Initial Hypotheses: Integrin Modulation by Risuteganib (B610494) (hydrochloride)

The primary hypothesis for the mechanism of action of Risuteganib centered on its function as an antagonist of integrin receptors. researchgate.net Integrins are a diverse family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing pivotal roles in cellular signaling, migration, proliferation, and survival. nih.gov By targeting specific integrin heterodimers, Risuteganib was proposed to interfere with pathological processes such as angiogenesis and inflammation. amegroups.org

Risuteganib is a synthetic Arginine-Glycine-Aspartate (RGD)-class peptide that selectively binds to and inhibits the function of four key integrin heterodimers: αVβ3, αVβ5, α5β1, and αMβ2. amegroups.orgsemanticscholar.org These specific integrins are implicated in the pathophysiology of various retinal diseases. amegroups.orgresearchgate.net

αVβ3 and αVβ5: These integrins are significantly upregulated on activated endothelial cells and are crucial for tumor angiogenesis. nih.govcore.ac.uk Their inhibition is thought to disrupt the adhesion and migration of endothelial cells, which are essential steps in the formation of new blood vessels. core.ac.uk Increased expression of αVβ3 and αVβ5 has been observed in models of ischemic retina, linking them to angiogenesis and vascular proliferation.

α5β1: This integrin is notably expressed on proliferating vascular endothelial cells and plays a key role in angiogenesis. amegroups.org Inhibition of the α5β1-fibronectin interaction can induce apoptosis in these proliferating cells, suggesting a VEGF-independent anti-angiogenic effect. amegroups.org

αMβ2: Primarily found on leukocytes, this integrin is involved in the immune response, including chemotaxis, inflammation, and phagocytosis. amegroups.org By inhibiting αMβ2, Risuteganib can potentially decrease inflammatory and pro-angiogenic chemokines. amegroups.org

| Integrin Heterodimer | Key Functions | Relevance to Ocular Disease Pathophysiology |

|---|---|---|

| αVβ3 | Cell adhesion, migration, angiogenesis | Upregulated in activated endothelial cells during neovascularization. nih.govcore.ac.uk |

| αVβ5 | Cell adhesion, angiogenesis | Promotes angiogenesis through a VEGF-involved pathway. core.ac.uk |

| α5β1 | Cell adhesion, proliferation, angiogenesis | Expressed on proliferating vascular endothelial cells; its inhibition leads to apoptosis of these cells. amegroups.org |

| αMβ2 | Inflammatory response, chemotaxis, phagocytosis | Involved in monocyte adhesion and the recruitment of inflammatory cells. amegroups.org |

Pathological angiogenesis is a hallmark of several ocular diseases. amegroups.org The initial research on Risuteganib highlighted its anti-angiogenic potential through the inhibition of integrins crucial for the formation of new blood vessels. amegroups.org The RGD motif of Risuteganib allows it to bind to integrins like αVβ3 and α5β1 on endothelial cells, thereby blocking the downstream signaling necessary for their proliferation, migration, and survival. amegroups.orgresearchgate.net Studies have shown that Risuteganib can suppress retinal neovascularization. nih.gov In AMD cybrid cells, Risuteganib treatment led to a decrease in the gene expression of the angiogenesis marker VEGF-A. nih.gov

Inflammation is another critical component of many retinal diseases. retinalphysician.com The integrin αMβ2, a target of Risuteganib, is a key player in the inflammatory cascade, mediating the adhesion and migration of leukocytes. amegroups.org By inhibiting this integrin, Risuteganib can impede the recruitment of inflammatory cells to the site of retinal damage. amegroups.org Preclinical research has demonstrated that Risuteganib has anti-inflammatory properties, specifically suppressing the expression of genes related to inflammation, including the αM and β2 integrin genes that form the complement receptor 3, in a hypoxia-stressed retina. retinalphysician.com

Increased vascular permeability is a common feature of diseases like diabetic macular edema. amegroups.org Integrins play a role in maintaining the integrity of the endothelial barrier. nih.gov While direct evidence on Risuteganib's effect on vascular permeability is part of the broader understanding of its integrin-inhibiting function, the stabilization of endothelial cell interactions through integrin modulation is a hypothesized mechanism for reducing vascular leakage. amegroups.org

Emerging Mechanistic Understanding: Mitochondrial Function and Oxidative Metabolism

More recent investigations have revealed a novel and significant aspect of Risuteganib's mechanism of action that extends beyond integrin inhibition, focusing on the preservation of mitochondrial function and the modulation of cellular metabolism. retinalphysician.comproquest.com This emerging understanding suggests that Risuteganib's therapeutic effects are closely linked to its ability to protect retinal cells from oxidative stress by supporting mitochondrial health. arvojournals.orgallegroeye.com

A key finding in the elucidation of Risuteganib's mechanism is its role as an inhibitor of Pyruvate (B1213749) Dehydrogenase Kinase (PDK). proquest.com PDK is a mitochondrial enzyme that negatively regulates the Pyruvate Dehydrogenase Complex (PDC) by phosphorylating it. proquest.com The PDC is a critical enzyme that links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle and oxidative phosphorylation by converting pyruvate to acetyl-CoA. proquest.com

Under pathological conditions such as hypoxia, which is relevant in retinal diseases, Hypoxia-Inducible Factor 1-alpha (HIF-1α) can upregulate PDK1. proquest.com This leads to the inactivation of PDC, suppressing oxidative phosphorylation and shifting cellular metabolism towards glycolysis. proquest.com Risuteganib has been shown to inhibit PDK1, which in turn prevents the phosphorylation and inactivation of PDC. proquest.com This action maintains the activity of the PDC, thereby promoting oxidative phosphorylation and supporting mitochondrial function. proquest.com

This mitochondrial-stabilizing effect of Risuteganib has been demonstrated in retinal pigment epithelium (RPE) cells, where it was shown to enhance mitochondrial respiration and protect against oxidative stress-induced cell death. nih.govarvojournals.org By maintaining mitochondrial stability and function, Risuteganib can help to restore retinal homeostasis. arvojournals.orgallegroeye.com

| Research Finding | Experimental Model/System | Reference |

|---|---|---|

| Risuteganib supports oxidative phosphorylation metabolism in mitochondria. | In vitro studies | proquest.com |

| Confirmed inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) by Risuteganib. | Protein phosphorylation and enzymatic assays | proquest.com |

| Risuteganib protects retinal pigment epithelium (RPE) cells against oxidative stress. | ARPE-19 cell line | arvojournals.org |

| Enhanced mitochondrial basal, maximal, and ATP-related respiration in RPE cells with Risuteganib treatment. | Seahorse bioenergetics measurement in ARPE-19 cells | arvojournals.org |

| Risuteganib treatment in AMD cybrid cells lowered gene expression of the apoptotic regulator BAX and the angiogenesis marker VEGF-A. | Cybrid cells with AMD patient-derived mitochondria | amegroups.org |

Risuteganib (hydrochloride) and Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Focus on Pyruvate Dehydrogenase Kinase 1 (PDK1) Regulation

A central hypothesis for the molecular action of risuteganib is its interaction with key enzymes within the mitochondria. proquest.com Research suggests that risuteganib's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase (PDK), particularly the PDK1 isoform. proquest.com PDKs are a family of enzymes that play a crucial role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex. researchgate.net Protein phosphorylation and enzymatic assays have confirmed that risuteganib inhibits PDK1, which is responsive to disease-related hypoxia-inducible factor 1-alpha (HIF-1α). proquest.com This inhibitory action on PDK1 is a critical step in the compound's therapeutic effect. proquest.com

Impact on Pyruvate Dehydrogenase (PDH) Phosphorylation

The primary function of Pyruvate Dehydrogenase Kinase (PDK) is to phosphorylate and thereby inactivate the Pyruvate Dehydrogenase (PDH) complex. researchgate.net The PDH complex is a critical enzyme that links glycolysis to the citric acid cycle and oxidative phosphorylation by converting pyruvate into acetyl-CoA.

By inhibiting PDK1, risuteganib reduces the phosphorylation of the PDH enzyme. proquest.com This action ensures that PDH remains in its active, unphosphorylated state. proquest.com An active PDH complex can continuously channel pyruvate into the citric acid cycle, which is essential for efficient energy production in the mitochondria. proquest.com This mechanism offers a molecular explanation for how risuteganib supports mitochondrial activity. proquest.com

Enhancement of Oxidative Phosphorylation Metabolism

The inhibition of PDK1 and subsequent activation of the PDH complex directly lead to the enhancement of oxidative phosphorylation. proquest.com By maintaining the activity of PDH, risuteganib ensures a steady supply of acetyl-CoA for the citric acid cycle, which in turn fuels the electron transport chain and oxidative phosphorylation. proquest.com Studies focusing on mitochondrial bioenergetics have revealed that risuteganib supports the metabolism of oxidative phosphorylation within the mitochondria. proquest.com This is particularly significant as aged or stressed mitochondria often exhibit decreased rates of oxidative phosphorylation. researchgate.net

Direct Support of Mitochondrial Bioenergetics

Risuteganib provides direct support to mitochondrial bioenergetics, particularly under conditions of oxidative stress. arvojournals.orgresearchgate.net Oxidative stress is a hallmark of several retinal diseases and is associated with impaired cellular function. arvojournals.org Preclinical studies have demonstrated that risuteganib improves mitochondrial health and reduces the production of reactive oxygen species (ROS) in retinal cells. ophthalmologytimes.comretinalphysician.com

Measurements of mitochondrial function using Seahorse bioenergetics assays on ARPE-19 cells (a retinal pigment epithelium cell line) showed that risuteganib dose-dependently enhances key parameters of mitochondrial respiration. arvojournals.orgresearchgate.net In studies where RPE cells were exposed to hydroquinone (B1673460), an oxidant, co-treatment with risuteganib significantly protected against the oxidant-induced decrease in mitochondrial bioenergetics. nih.govnih.gov This protective effect correlates with the maintenance of mitochondrial function and stability. arvojournals.orgproquest.com

| Mitochondrial Parameter | Effect of Oxidative Stress Alone | Effect of Oxidative Stress + Risuteganib | Outcome of Risuteganib Treatment |

|---|---|---|---|

| Basal Respiration | Decreased | Significantly Increased | Protection |

| Maximal Respiration | Decreased | Significantly Increased | Protection |

| ATP-Related Respiration | Decreased | Enhanced | Protection |

| Spare Respiratory Capacity | Decreased | Significantly Increased | Protection |

This table represents a summary of findings from studies on RPE cells under oxidative stress, indicating risuteganib's protective effects on mitochondrial function. arvojournals.orgresearchgate.netnih.gov

Cellular Targets and Localization of Risuteganib (hydrochloride)

Retinal Pigment Epithelium (RPE) Cell Specificity

Research into the localization of risuteganib within the retina has revealed a specific affinity for the Retinal Pigment Epithelium (RPE). proquest.com The RPE is a single layer of cells essential for maintaining the health and homeostasis of the retina. proquest.com Using peptide-dye conjugates, fluorescent staining of retinal tissue from animal models showed that risuteganib preferentially localizes in the RPE layer. arvojournals.orgresearchgate.net

Further studies have indicated that this interaction is age-related. arvojournals.org In experiments comparing retinal tissue from young and aged mice, risuteganib-directed staining was consistently observed in the RPE of aged mice, but not in the younger counterparts. arvojournals.org This suggests a specific interaction with RPE cells that may be more pronounced in an aging or stressed environment, which is consistent with the hypothesis that risuteganib supports RPE function. arvojournals.org The compound has been shown to protect human RPE cells against cellular dysfunction associated with oxidative stress. healio.com

| Mouse Age | Peptide | Observed Staining in RPE Layer |

|---|---|---|

| 7 months (Young) | Risuteganib-dye conjugate | Inconsistent and not peptide-specific |

| 14 months (Aged) | Risuteganib-dye conjugate | Consistent and specific staining |

| 14 months (Aged) | Control peptide-dye conjugate | No specific staining |

This table summarizes findings on the age-dependent localization of risuteganib in the RPE layer of mouse retinas. arvojournals.org

Müller Cell Interactions

In addition to its primary effects on RPE cells, risuteganib has also been shown to interact with Müller cells, which are the principal glial cells of the retina. Studies have indicated that risuteganib can have beneficial effects on these cells. For instance, when compared to anti-VEGF treatment, risuteganib-treated Müller cells demonstrated superior outcomes in improving mitochondrial health. retinalphysician.com Furthermore, transcriptome analysis of Müller cell lines subjected to hydrogen peroxide-induced stress showed that risuteganib offered protection. healio.com This suggests that the therapeutic reach of risuteganib may extend beyond the RPE to other crucial retinal cell types like Müller cells.

Localization within Retinal Layers

Preclinical research has demonstrated the specific localization and retention of risuteganib (hydrochloride) within the layers of the retina, with a particular affinity for the retinal pigment epithelium (RPE) and the outer retina. amegroups.org Studies utilizing radiolabeled risuteganib in rabbit models have determined a half-life of approximately 21 days within the retinal tissue, indicating a prolonged presence in the target area. amegroups.orgretinalphysician.com

Further investigations using fluorescent staining techniques in animal models have provided more granular detail on its distribution. In studies involving cryo-sections of mouse and rat retinas, risuteganib-dye conjugates showed a preferential accumulation in the RPE layer. arvojournals.orgresearchgate.net This targeted localization is significant as the RPE is a critical site of pathology in various retinal diseases.

Interestingly, the specific interaction of risuteganib with the RPE appears to be age-dependent. arvojournals.org Research comparing retinal tissue from aged (14-month-old) and young (7-month-old) mice revealed consistent, specific staining for risuteganib in the RPE of the older animals. arvojournals.org In contrast, the staining in the younger mice was not consistent or peptide-specific. arvojournals.org

At higher concentrations, the distribution of risuteganib was observed to extend beyond the RPE. In the aged mouse model, a 20µM concentration of a sulfonated-Cy5-risuteganib conjugate resulted in staining of both the RPE and the photoreceptor (PR) layers. arvojournals.org

The following tables summarize the key findings from these localization studies:

Table 1: Risuteganib Localization and Retention in Retinal Tissue

| Parameter | Finding | Animal Model |

| Primary Localization | Retinal Pigment Epithelium (RPE) and Outer Retina | General Preclinical Models |

| Half-life in Retina | 21 days | Rabbit |

| Preferential Binding | Retinal Pigment Epithelium (RPE) Layer | Mouse and Rat |

Table 2: Age-Related and Concentration-Dependent Localization of Risuteganib in Mice

| Mouse Age | Peptide-Dye Concentration | Observed Staining Location | Consistency |

| 14 months | 5µM | Retinal Pigment Epithelium (RPE) | Consistent and Specific |

| 14 months | 20µM | RPE and Photoreceptor (PR) layers | Not specified |

| 7 months | Not specified | Retinal Pigment Epithelium (RPE) | Not consistent or peptide-specific |

Molecular and Biochemical Pathways Influenced by Risuteganib Hydrochloride

Regulation of Cellular Homeostasis

Risuteganib (B610494) plays a significant role in maintaining cellular homeostasis, particularly within the retinal pigment epithelium (RPE), a cell monolayer crucial for retinal health. arvojournals.org The compound has been observed to preferentially bind to the RPE layer in retinal tissue. arvojournals.org One of the key mechanisms by which Risuteganib helps restore cellular balance is through its influence on mitochondrial function. nus.edu.sgallegroeye.com

Mitochondria are essential for cellular energy production and are a primary site of reactive oxygen species (ROS) generation. allegroeye.com Dysfunction of these organelles is a hallmark of various retinal diseases and contributes to cellular stress. arvojournals.orgnus.edu.sg Research indicates that Risuteganib supports mitochondrial function and stability. arvojournals.org In preclinical studies, it has been shown to enhance mitochondrial bioenergetics, including basal respiration, maximal respiration, and ATP-related respiration in RPE cells. arvojournals.org By improving mitochondrial health, Risuteganib helps to maintain the high energy demands of retinal cells and restores their normal function. arvojournals.orgallegroeye.com

Oxidative Stress Response Modulation

A key aspect of Risuteganib's mechanism of action is its ability to modulate the cellular response to oxidative stress. nus.edu.sgnih.govretinalphysician.com Oxidative stress, resulting from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is a significant contributor to cellular damage and the progression of various ocular diseases. allegroeye.com Risuteganib exerts its protective effects by both reducing the production of ROS and enhancing the endogenous antioxidant defense systems. arvojournals.orgamegroups.org

Reduction of Reactive Oxygen Species (ROS) Production

Preclinical studies have demonstrated that Risuteganib can significantly decrease the production of ROS in retinal cells under conditions of oxidative stress. arvojournals.orgamegroups.org For instance, in human RPE cells exposed to hydroquinone (B1673460), an oxidant found in cigarette smoke, co-treatment with Risuteganib led to a significant reduction in ROS levels. By mitigating the initial burst of ROS, Risuteganib helps to prevent the downstream cascade of cellular damage, including necrosis and apoptosis.

Upregulation of Endogenous Antioxidant Proteins

In addition to reducing ROS production, Risuteganib strengthens the cell's own defense mechanisms by upregulating the expression and activity of key endogenous antioxidant proteins. arvojournals.org This is a crucial aspect of its protective effect, as it enhances the cell's resilience to oxidative insults. This upregulation is, in part, mediated by the modulation of transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.

Animal studies have indicated that Risuteganib can induce the expression of Superoxide (B77818) Dismutase (SOD). arvojournals.org SODs are a class of enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. In a study on AMD cybrid cells, the expression of the gene for the mitochondrial form of SOD, SOD2, was analyzed in the context of Risuteganib treatment, suggesting its relevance in the drug's mechanism of action.

Evidence from animal studies also suggests that Risuteganib can induce the expression of Glutathione (B108866) Peroxidase (GPx). arvojournals.org GPx enzymes are a family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, playing a critical role in protecting the cell from oxidative damage. The expression of the GPX3 gene was also a parameter of interest in studies involving Risuteganib treatment of AMD cybrid cells.

Animal studies have further shown that Risuteganib is capable of inducing the expression of Catalase. arvojournals.org Catalase is a common enzyme found in nearly all living organisms exposed to oxygen. It catalyzes the decomposition of hydrogen peroxide to water and oxygen, another vital process in protecting the cell from oxidative damage.

Table 1: Summary of Risuteganib's Influence on Endogenous Antioxidant Proteins

| Antioxidant Protein | Effect of Risuteganib |

|---|---|

| Superoxide Dismutase (SOD) | Induces expression arvojournals.org |

| Glutathione Peroxidase (GPx) | Induces expression arvojournals.org |

Risuteganib (hydrochloride) is an investigational oligopeptide that has demonstrated potential in modulating key cellular processes, particularly those related to mitochondrial health and gene expression in the context of oxidative stress. Its mechanism of action appears to be multifaceted, influencing mitochondrial dynamics and functionality, as well as the transcriptional regulation of genes involved in cell survival and stress responses.

Mitochondrial Dynamics and Functionality

Mitochondria are central to cellular energy production and are critically involved in the pathogenesis of various retinal diseases. Risuteganib has been shown to exert a protective effect on these vital organelles, particularly under conditions of oxidative stress.

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. Studies have demonstrated that in human retinal pigment epithelial (RPE) cells exposed to hydroquinone, an oxidant found in cigarette smoke, Risuteganib treatment can ameliorate the disruption of the mitochondrial membrane potential. This protective effect helps to maintain the physiological function of the respiratory chain, which is essential for ATP production.

Research utilizing Seahorse XF Cell Mito Stress Tests on ARPE-19 cells has revealed that Risuteganib can dose-dependently enhance mitochondrial basal respiration and maximal respiration. Co-treatment with Risuteganib has been found to significantly protect against the detrimental effects of hydroquinone on mitochondrial bioenergetics, preserving both basal and maximal respiration. This suggests that Risuteganib can bolster the cell's ability to produce energy under both normal and stressed conditions.

In addition to enhancing basal and maximal respiration, Risuteganib has been shown to support ATP-linked respiration. In studies with ARPE-19 cells, Risuteganib dose-dependently increased ATP-related respiration. This indicates a direct impact on the efficiency of oxidative phosphorylation, leading to improved energy production within the cell.

| Parameter | Effect of Risuteganib (hydrochloride) |

| Mitochondrial Membrane Potential (ΔΨm) | Maintained/Improved under oxidative stress |

| Basal Respiration | Enhanced |

| Maximal Respiration | Enhanced |

| ATP-Related Respiration | Supported/Increased |

Gene Expression and Transcriptional Regulation by Risuteganib (hydrochloride)

Beyond its effects on mitochondrial bioenergetics, Risuteganib also influences the expression of various genes and transcription factors, particularly those involved in cellular stress responses and survival pathways.

Studies on transmitochondrial cybrid cells, which contain mitochondria from patients with age-related macular degeneration (AMD), have shown that treatment with Risuteganib can lead to a decrease in the expression of key cytotoxic and angiogenic gene transcripts. Specifically, Risuteganib treatment was associated with lower gene expression of the pro-apoptotic regulator BAX and the angiogenesis marker VEGFA. amegroups.orgnih.gov This suggests that Risuteganib may exert a protective effect by downregulating pathways that lead to cell death and abnormal blood vessel growth. In one study, Risuteganib decreased the expression of BAX by 28% and VEGFA by 20% in AMD cybrid cells. nih.gov

Risuteganib has been shown to modulate the expression of several transcription factors that are critical in the cellular response to oxidative stress. In human RPE cells challenged with hydroquinone, co-treatment with Risuteganib led to significant changes in the expression of multiple transcription factors. For instance, it further upregulated the expression of activating transcription factor 3 (ATF3) and DNA damage-inducible transcript 3 (DDIT3), while decreasing the expression of DNA-binding protein inhibitors ID2 and ID3. arvojournals.org Furthermore, the protein levels of ATF3, Nrf2, CHOP, and XBP1 were all further upregulated by the combination treatment of Risuteganib and hydroquinone. arvojournals.org This modulation of key transcription factors suggests a sophisticated mechanism by which Risuteganib helps to orchestrate a more robust cellular defense against oxidative injury.

| Gene/Transcription Factor | Effect of Risuteganib (hydrochloride) under Oxidative Stress |

| BAX | Decreased expression |

| VEGFA | Decreased expression |

| ATF3 | Upregulated expression |

| DDIT3 | Upregulated expression |

| ID2 | Decreased expression |

| ID3 | Decreased expression |

| Nrf2 | Upregulated protein levels |

| CHOP | Upregulated protein levels |

| XBP1 | Upregulated protein levels |

Impact on Transcription Factors Involved in Oxidant Injury Pathways

Activating Transcription Factor 3 (ATF3)

Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor belonging to the ATF/CREB family. nih.gov It is typically expressed at low levels in healthy neurons but is upregulated following axonal injury and other cellular stressors, where it can exert neuroprotective effects. nih.gov

In studies involving human RPE cells subjected to oxidative stress by hydroquinone (HQ), the expression of ATF3 was significantly impacted. arvojournals.org Treatment with HQ alone led to a notable increase in both the mRNA and protein levels of ATF3. arvojournals.org When cells were co-treated with Risuteganib and HQ, this induction was even more pronounced. The combination treatment resulted in a significant further upregulation of HQ-induced ATF3 at both the mRNA and protein levels, suggesting that Risuteganib enhances this stress-response pathway. arvojournals.org

DNA Damage-Inducible Transcript 3 (DDIT3/CHOP)

DNA Damage-Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP), is a key pro-apoptotic transcription factor activated during the endoplasmic reticulum (ER) stress and unfolded protein response. wikipedia.orgnih.govuniprot.org Its upregulation is a critical step in initiating apoptosis when cellular stress is severe or prolonged. wikipedia.orguniprot.org

Similar to ATF3, the expression of DDIT3 was significantly upregulated in human RPE cells by the oxidant HQ. arvojournals.org The co-treatment of these cells with Risuteganib and HQ resulted in a significant additional increase in DDIT3 mRNA expression compared to HQ treatment alone. arvojournals.org At the protein level, the CHOP protein was also significantly upregulated by HQ, and this effect was further enhanced by the combination treatment with Risuteganib. arvojournals.org

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2) is a crucial transcription factor that regulates the expression of a wide array of genes involved in the cellular defense against oxidative stress. arvojournals.org Research has demonstrated that in human RPE cells, oxidative stress induced by HQ leads to a significant upregulation of NRF2 protein levels. arvojournals.org The addition of Risuteganib in a co-treatment model further amplified this response, leading to an even greater increase in NRF2 protein levels. arvojournals.org This suggests that Risuteganib may bolster the cell's intrinsic antioxidant defense mechanisms by modulating the NRF2 pathway. arvojournals.orgarvojournals.org

X-box Binding Protein 1s (XBP1s)

X-box Binding Protein 1 (XBP1) is a key transcription factor in the unfolded protein response (UPR), a cellular mechanism to resolve stress in the endoplasmic reticulum. nih.govnih.gov The spliced form, XBP1s, is the active transcription factor that regulates genes involved in restoring ER homeostasis. nih.gov

In studies on human RPE cells under oxidative stress from HQ, levels of XBP1s protein were significantly upregulated. arvojournals.org Co-treatment with Risuteganib and HQ led to a further significant upregulation of XBP1s protein levels. arvojournals.org This indicates that Risuteganib modulates the UPR, potentially enhancing the cell's capacity to manage protein misfolding caused by oxidative stress. arvojournals.org

DNA-binding Protein Inhibitors (ID-2, ID-3)

Inhibitor of DNA binding (ID) proteins, such as ID-2 and ID-3, are transcriptional regulators that function by inhibiting the binding of other transcription factors to DNA. nih.govnih.gov Their role in cellular stress response can be complex.

In contrast to the transcription factors mentioned above, the interaction of Risuteganib with ID proteins shows a different pattern. arvojournals.org While the oxidant HQ significantly increased the mRNA expression of both ID-2 and ID-3 in human RPE cells, the co-treatment with Risuteganib led to a significant decrease in these HQ-induced mRNA levels. arvojournals.org This suggests that part of Risuteganib's protective mechanism may involve the downregulation of specific stress-induced transcriptional inhibitors. arvojournals.org

Interactive Table: Effect of Risuteganib on Transcription Factor Expression Under Oxidative Stress This table summarizes the findings from studies on human RPE cells treated with hydroquinone (HQ) with or without Risuteganib (RSG). Data is derived from qPCR and Western blot analyses. arvojournals.org

| Transcription Factor | Analyte | Effect of HQ Alone | Effect of RSG + HQ Co-treatment |

| ATF3 | mRNA | ↑ (Upregulated) | ↑↑ (Further Upregulated) |

| Protein | ↑ (Upregulated) | ↑↑ (Further Upregulated) | |

| DDIT3/CHOP | mRNA | ↑ (Upregulated) | ↑↑ (Further Upregulated) |

| Protein | ↑ (Upregulated) | ↑↑ (Further Upregulated) | |

| NRF2 | Protein | ↑ (Upregulated) | ↑↑ (Further Upregulated) |

| XBP1s | Protein | ↑ (Upregulated) | ↑↑ (Further Upregulated) |

| ID-2 | mRNA | ↑ (Upregulated) | ↓ (Decreased HQ-induced level) |

| ID-3 | mRNA | ↑ (Upregulated) | ↓ (Decreased HQ-induced level) |

Influence on Cellular Stress Response Genes

Risuteganib demonstrates a broad influence on genes associated with the cellular stress response. arvojournals.orgarvojournals.org In studies where human RPE cells were exposed to the oxidant hydroquinone (HQ), whole transcriptome analysis revealed that while Risuteganib alone had minimal effect on the transcriptome of healthy cells, it significantly modified the gene expression profile in response to HQ-induced stress. arvojournals.orgnih.gov

Specifically, a range of genes related to cytoprotection and the general cellular stress response were found to be significantly upregulated in cells co-treated with Risuteganib and HQ compared to those treated with HQ alone. arvojournals.org This modulation of multiple transcription factors and pathways involved in oxidant injury supports a multifunctional role for Risuteganib in protecting RPE cells against oxidative stress. arvojournals.org

Effect on Unfolded Protein Response Mechanisms

The unfolded protein response (UPR) is a critical signaling network that cells activate to cope with an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. researchgate.net The goal of the UPR is to restore homeostasis by reducing new protein synthesis, increasing the production of chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins. researchgate.net

Research indicates that Risuteganib influences the UPR. arvojournals.org In human RPE cells stressed with hydroquinone, genes associated with the unfolded protein response were significantly upregulated by co-treatment with Risuteganib compared to the stressor alone. arvojournals.org This finding is further substantiated by the specific upregulation of the active, spliced form of X-box binding protein 1 (XBP1s), a central mediator of the UPR, by Risuteganib co-treatment. arvojournals.org This suggests that Risuteganib may help mitigate cellular damage by augmenting the UPR, thereby enhancing the cell's ability to resolve ER stress. arvojournals.orgarvojournals.org

Anti-inflammatory Molecular Mechanisms

Risuteganib exhibits anti-inflammatory effects by modulating integrin-mediated pathways. amegroups.org Integrins are cell adhesion receptors that play a crucial role in inflammatory processes. amegroups.org Risuteganib specifically targets several integrin heterodimers, including αVβ3, αVβ5, α5β1, and αMβ2. amegroups.org The inhibition of these integrins can impede pathological pathways associated with inflammation. amegroups.org Preclinical studies have demonstrated that risuteganib's anti-inflammatory activity is linked to the suppression of genes related to cell adhesion, migration, and inflammation. retinalphysician.com

In a mouse model with a hypoxia-stressed retina, risuteganib was found to specifically suppress the expression of genes for integrin αM and β2, which together form the complement receptor 3 (CR3). retinalphysician.com This suggests a mechanism that involves the broad suppression of leukocyte attachment and transendothelial migration. retinalphysician.com Further research has pointed to an anti-inflammatory component acting via the C3 receptor. ophthalmologytimes.com This modulation of the complement system is significant, as its activation is a known driver of inflammation in the eye. retinalphysician.com

Direct evidence detailing the specific inhibition of inflammasome activation by risuteganib is not extensively covered in the current scientific literature. However, its mechanism of action on upstream inflammatory pathways suggests an indirect influence. The inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β. Its activation can be initiated by signals from pathways that risuteganib is known to modulate.

For instance, the activation of the complement system is linked to inflammation and can be an upstream trigger for inflammasome activity. retinalphysician.com Risuteganib has been shown to suppress the expression of genes that form the complement receptor 3, indicating a potential role in downregulating complement-mediated inflammation. retinalphysician.com By attenuating these initial inflammatory signals, risuteganib may consequently reduce the downstream activation of the inflammasome.

The effect of risuteganib on the gene expression of inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) appears to be dependent on the specific cellular context and experimental model.

In an experimental model of Dry Eye Disease (DED) in mice, topical administration of risuteganib was shown to reduce the corneal levels of pro-inflammatory cytokines, including IL-1β and IL-6. This finding points to a direct anti-inflammatory effect by downregulating key cytokine expression in ocular surface inflammation.

Conversely, a study utilizing transmitochondrial cybrid cells from AMD patients found that treatment with risuteganib had no significant effect on the gene expression of IL-6, IL-1β, IL-18, or IFN-β1. nih.gov In this particular in vitro model, which focuses on retinal pigment epithelial (RPE) cells with damaged mitochondria, the anti-inflammatory action of risuteganib did not manifest as a direct suppression of these specific cytokine genes. nih.govnih.gov However, other research has indicated that risuteganib does regulate pathways related to cytokine-cytokine receptor interactions in human RPE cells under oxidative stress. arvojournals.org

| Study Model | Key Findings | Cytokine(s) Affected | Outcome |

|---|---|---|---|

| Experimental Dry Eye Disease (DED) in mice | Risuteganib reduced corneal levels of pro-inflammatory cytokines. | IL-1β, IL-6, TNF-alpha | Decreased Expression |

| Human RPE AMD Cybrid Cells | Risuteganib treatment did not alter the expression of several inflammatory cytokines. nih.govnih.gov | IL-1β, IL-6, IL-18, IFN-β1 | No Effect nih.gov |

| Human RPE Cells under Oxidative Stress (Hydroquinone-induced) | Risuteganib regulated biological pathways including cytokine-cytokine receptor interaction. arvojournals.org | General Cytokine Pathways | Modulated |

Neuroprotective Mechanisms

Risuteganib has demonstrated significant neuroprotective properties across various preclinical models, primarily through the inhibition of apoptosis and protection against cellular stress. amegroups.orgnih.gov These effects are crucial for preserving retinal neurons, which are susceptible to damage in numerous degenerative eye diseases. arvojournals.org

One of the core neuroprotective actions of risuteganib is its anti-apoptotic capability. In a study using AMD cybrid cells, risuteganib treatment led to a lower gene expression of the pro-apoptotic regulator BAX. amegroups.orgnih.gov By downregulating BAX, risuteganib helps to prevent the initiation of the apoptotic cascade, thereby promoting cell survival. This anti-apoptotic effect is a key element in its potential to treat degenerative ocular conditions. nih.govnih.gov

Furthermore, risuteganib provides protection to retinal neurons against various forms of injury. Studies have shown that it can increase the survival of different types of retinal cells when they are exposed to cytotoxic agents. retinalphysician.com In a cell culture model of excitotoxic injury induced by kainic acid, risuteganib produced a clear reduction in the cytotoxic effect on retinal neurons. arvojournals.org This protective effect was also observed in a mechanical injury model, where intravitreal injection of risuteganib resulted in a statistically significant preservation of retinal ganglion cells in rats following an optic nerve crush injury. arvojournals.org

The neuroprotective mechanisms of risuteganib are also tightly linked to its ability to mitigate oxidative stress and support mitochondrial function. nih.govarvojournals.org It has been shown to protect RPE cells from oxidative stress-induced injury. arvojournals.org This is achieved by enhancing mitochondrial bioenergetics, which helps maintain cellular homeostasis and viability under stressful conditions. ophthalmologytimes.com By preserving mitochondrial function, risuteganib helps to prevent the cellular degeneration that leads to vision loss. nih.govarvojournals.org

Preclinical Research Methodologies and Empirical Findings for Risuteganib Hydrochloride

In Vitro Experimental Models

In vitro experimental models are fundamental in preclinical research to elucidate the mechanism of action of therapeutic candidates. For Risuteganib (B610494) (hydrochloride), various retinal cell lines and induced cellular stress models have been employed to investigate its effects on cellular viability, mitochondrial function, and response to oxidative injury.

The ARPE-19 cell line, a human retinal pigment epithelium (RPE) cell line, is a crucial tool in ophthalmology research, as RPE dysfunction is a key element in the pathogenesis of diseases like age-related macular degeneration (AMD). nih.gov Studies utilizing this model have been pivotal in understanding Risuteganib's protective effects.

Research has shown that Risuteganib pretreatment can significantly rescue ARPE-19 cells from chemically induced oxidative stress. arvojournals.orgresearchgate.net For instance, in cells challenged with tert-Butyl Hydroperoxide (tBHP), Risuteganib demonstrated a significant protective effect against cell death and apoptosis. arvojournals.orgresearchgate.netresearchgate.net Furthermore, investigations using hydroquinone (B1673460) (HQ), an oxidant found in cigarette smoke, revealed that Risuteganib co-treatment protected ARPE-19 cells against HQ-induced necrosis and apoptosis, improved mitochondrial bioenergetics, decreased the production of reactive oxygen species (ROS), and improved disrupted mitochondrial membrane potential. nih.govnih.gov

In studies involving hydrogen peroxide (H2O2), Risuteganib pretreatment was found to significantly protect ARPE-19 cells from H2O2-induced cell death. nih.govnih.gov Transcriptome analysis further showed that Risuteganib modulated gene expression profiles in a direction opposite to the changes induced by the H2O2 stressor, indicating a counteracting effect at the genetic level. nih.govnih.gov

Table 1: Effects of Risuteganib on ARPE-19 Cells Under Oxidative Stress

| Stressor | Observed Effect of Risuteganib | Key Findings | Reference(s) |

|---|---|---|---|

| tert-Butyl Hydroperoxide (tBHP) | Cytoprotection, Anti-apoptosis | Significantly rescued cells from oxidative stress and reduced caspase 3/7 activity. | arvojournals.orgresearchgate.netresearchgate.net |

| Hydroquinone (HQ) | Cytoprotection, Mitochondrial Support, Reduced Oxidative Stress | Protected against necrosis and apoptosis, improved mitochondrial bioenergetics, decreased ROS production. | nih.govnih.gov |

| Hydrogen Peroxide (H2O2) | Cytoprotection, Gene Regulation | Significantly protected against cell death and mitigated transcriptome changes induced by the oxidant. | nih.govnih.govarvojournals.org |

Müller cells are the principal glial cells of the retina and play a vital role in maintaining retinal homeostasis. The MIO-M1 cell line, a spontaneously immortalized human Müller cell line, serves as a valuable model for studying retinal diseases. nih.govarvojournals.org Preclinical research has demonstrated that Risuteganib exerts protective effects on these cells as well.

In studies where MIO-M1 cells were subjected to oxidative stress via hydrogen peroxide, pretreatment with Risuteganib significantly protected against H2O2-induced cell death. nih.govnih.gov Similar to the findings in ARPE-19 cells, transcriptome analysis revealed that H2O2 regulated genes in numerous disease-relevant biological processes, and Risuteganib pretreatment mitigated these effects. nih.govnih.gov These findings suggest that Risuteganib helps to reduce oxidative stress-induced toxicity in Müller cells. nih.gov

Table 2: Protective Effects of Risuteganib on MIO-M1 Cells

| Stressor | Treatment | Outcome | Reference(s) |

|---|---|---|---|

| Hydrogen Peroxide (H2O2) | Risuteganib Pretreatment | Significantly rescued cell viability. | nih.govarvojournals.org |

| Hydrogen Peroxide (H2O2) | Risuteganib Pretreatment | Mitigated H2O2-induced transcriptome changes. | nih.govnih.gov |

Transmitochondrial cybrid cell lines are innovative models used to study the role of mitochondrial dysfunction in diseases like AMD. escholarship.org These cell lines are created by fusing RPE cells that lack mitochondrial DNA (mtDNA) with platelets from AMD patients, which contain mitochondria but no nuclei. escholarship.orgnih.gov This technique allows for the investigation of the functional consequences of damaged AMD mitochondria against an identical nuclear background. escholarship.orgnih.gov

Studies comparing the effects of Risuteganib and bevacizumab on AMD cybrid cells found that Risuteganib demonstrated more pronounced anti-apoptotic properties. nih.govnih.gov Treatment with Risuteganib resulted in lower expression levels of genes associated with apoptosis (BAX), angiogenesis (VEGFA), and integrins (ITGB1) compared to untreated AMD cybrids. nih.gov In contrast, bevacizumab-treated cells showed an increase in the expression of inflammatory and oxidative stress genes. nih.gov These findings suggest that Risuteganib's mechanism of action may be particularly beneficial in degenerative ocular diseases by providing anti-apoptotic support to cells with compromised mitochondria. nih.gov

To simulate the oxidative stress environment implicated in retinal diseases, various oxidant-induced injury models are utilized in preclinical research. These models are essential for evaluating the cytoprotective potential of therapeutic compounds like Risuteganib.

tert-Butyl Hydroperoxide (tBHP): This organic peroxide is used to induce acute oxidative stress in cell culture. Studies on ARPE-19 cells demonstrated that a 24-hour pretreatment with Risuteganib significantly rescued the cells from tBHP-induced oxidative stress. arvojournals.orgresearchgate.netresearchgate.net The protective effects were confirmed using the WST-1 cell proliferation assay and a Caspase 3/7 apoptosis assay, which showed a significant reduction in apoptotic activity in the Risuteganib-treated cells. arvojournals.orgresearchgate.netresearchgate.net

Hydroquinone (HQ): As a major oxidant present in tobacco smoke, HQ is relevant to AMD research. nih.gov In cultured human RPE cells, HQ was shown to induce necrosis and apoptosis, decrease mitochondrial bioenergetics, and increase ROS levels. nih.govnih.gov Co-treatment with Risuteganib significantly protected the cells from this damage. nih.govnih.gov Risuteganib was also found to reduce the formation of F-actin aggregates induced by HQ and to upregulate the expression of heme oxygenase-1 (HO-1), a protein involved in the cellular defense against oxidative stress. nih.govarvojournals.org

Hydrogen Peroxide (H2O2): H2O2 is a common agent used to model oxidative stress. Research has consistently shown that Risuteganib protects both ARPE-19 and MIO-M1 retinal cell lines against H2O2-induced cytotoxicity. nih.govnih.govarvojournals.org Cell viability was significantly reduced by H2O2 treatment, but this effect was significantly rescued by both pretreatment and co-treatment with Risuteganib. arvojournals.org Furthermore, Risuteganib was shown to lessen the substantial transcriptome changes induced by H2O2 exposure across many disease-relevant biological processes and pathways. nih.govnih.govarvojournals.org

Table 3: Summary of Risuteganib's Efficacy in Oxidant-Induced Injury Models

| Oxidant | Cell Line | Key Findings on Risuteganib's Effect | Reference(s) |

|---|---|---|---|

| tBHP | ARPE-19 | Significant rescue from oxidative stress; Reduction in apoptosis (Caspase 3/7 activity). | arvojournals.orgresearchgate.netresearchgate.net |

| HQ | ARPE-19 | Protection against necrosis and apoptosis; Prevention of mitochondrial bioenergetics decrease; Suppression of ROS production; Upregulation of HO-1 protein. | nih.govnih.govarvojournals.org |

| H2O2 | ARPE-19, MIO-M1 | Significant protection against H2O2-induced cell death; Mitigation of H2O2-regulated gene expression changes. | nih.govnih.govarvojournals.org |

Induced Cellular Stress Models

Light-Induced Degeneration Models

Preclinical investigations into the therapeutic potential of risuteganib have utilized models that simulate the cellular stress characteristic of retinal degenerative diseases. While direct light-induced degeneration models were not the primary focus of the available research, studies have employed oxidative stress models, which mimic the damaging effects of light exposure on retinal cells. For instance, hydrogen peroxide (H₂O₂) and hydroquinone (HQ), an oxidant found in cigarette smoke, have been used to induce cellular injury in retinal pigment epithelium (RPE) and Müller cells. amegroups.orgnih.gov These models are relevant as oxidative stress is a key pathological mechanism in light-induced retinal damage.

In these oxidative stress models, pretreatment with risuteganib has been shown to confer protection to retinal cells against subsequent exposure to neurotoxic agents like kainic acid or peroxide. amegroups.org Specifically, in studies using hydroquinone to induce injury in human RPE cells, risuteganib demonstrated a protective effect against the induced damage. amegroups.org This suggests a potential role for risuteganib in mitigating the downstream cellular consequences of stressors like intense light exposure.

In Vivo Animal Model Investigations

The preclinical efficacy of Risuteganib has been evaluated in established in vivo animal models that replicate key pathological features of human ocular diseases characterized by abnormal blood vessel growth.

Mouse models are standard for studying the mechanisms of retinal neovascularization and for testing the effects of new therapeutic compounds. frontiersin.orgarvojournals.orgnih.gov

The laser-induced choroidal neovascularization (CNV) model in mice is a widely used and accepted model for studying wet age-related macular degeneration. nih.govuliege.benih.gov In this model, a laser is used to rupture Bruch's membrane, which induces the growth of new blood vessels from the choroid into the sub-retinal space. uliege.be

In a study utilizing this photocoagulation-induced CNV model, Risuteganib was administered via intraocular injection. The area of neovascularization was measured 14 days post-injection. The results showed that Risuteganib significantly reduced the area of CNV. researchgate.net

Table 2: Effect of Risuteganib on Laser-Induced Choroidal Neovascularization (CNV) in Mice

| Treatment Group | Outcome | Significance (p-value) | Reference |

|---|---|---|---|

| 10µg Risuteganib | Reduced CNV Area | p=0.0453 | researchgate.net |

| 25µg Risuteganib | Reduced CNV Area | p=0.0498 | researchgate.net |

The oxygen-induced retinopathy (OIR) mouse model is the standard preclinical model for studying retinopathy of prematurity (ROP) and other proliferative retinopathies. frontiersin.orgarvojournals.orgnih.gov In this model, neonatal mice are exposed to a period of hyperoxia (high oxygen), which causes cessation of normal retinal vessel growth and regression of central capillaries. nih.gov Upon return to normoxia (room air), the resulting hypoxia in the avascular retina stimulates an overgrowth of abnormal, leaky new blood vessels, mimicking the pathology of ROP. arvojournals.orgnih.gov

Risuteganib was tested in the OIR model to assess its effect on retinal neovascularization. Following intravitreal injection, the area of neovascularization was measured. The study found that Risuteganib significantly reduced the area of neovascularization in a dose-dependent manner. researchgate.net

Table 3: Effect of Risuteganib on Neovascularization in the Oxygen-Induced Retinopathy (OIR) Mouse Model

| Treatment Group | Outcome | Significance (p-value) | Reference |

|---|---|---|---|

| 12.5µg Risuteganib | Reduced Neovascular Area | p=0.0271 | researchgate.net |

| 25µg Risuteganib | Reduced Neovascular Area | p=0.0414 | researchgate.net |

| 50µg Risuteganib | Reduced Neovascular Area | p=0.0403 | researchgate.net |

Ocular Disease Models

Dry Eye Mouse Models (Corneal Damage)

Preclinical investigations have utilized mouse models of dry eye disease (DED) to evaluate the therapeutic potential of risuteganib in mitigating corneal damage. arvojournals.org In a study involving C57BL/6J mice with DED induced by desiccating stress, risuteganib demonstrated significant anti-inflammatory and antioxidant effects on the cornea. arvojournals.org

The experimental model was established by exposing the mice to a controlled environment chamber for 12 days to induce desiccating stress, a common method to mimic the conditions of dry eye. arvojournals.org The study assessed the impact of risuteganib on various biomarkers associated with inflammation and oxidative stress.

The findings revealed that treatment with risuteganib led to a reduction in the corneal levels of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha). arvojournals.org Additionally, a decrease was observed in the expression of Glial Fibrillary Acidic Protein (GFAP) and the 18 kDa translocator protein (TSPO), both of which are associated with inflammatory responses. arvojournals.org

Furthermore, risuteganib treatment was found to diminish the levels of caspases 6 and 9, which are key mediators of apoptosis or programmed cell death. arvojournals.org Conversely, the expression of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase, and catalase was increased in the corneal epithelium of the treated group. arvojournals.org These results suggest that risuteganib may protect the cornea in dry eye conditions by suppressing inflammation and bolstering the tissue's antioxidant defense mechanisms. arvojournals.org

Table 1: Effects of Risuteganib on Corneal Biomarkers in a Dry Eye Mouse Model

| Biomarker Category | Biomarker | Effect of Risuteganib Treatment |

|---|---|---|

| Pro-inflammatory Cytokines | Interleukin-1β (IL-1β) | Reduced |

| Interleukin-6 (IL-6) | Reduced | |

| Tumor Necrosis Factor-alpha (TNF-alpha) | Reduced | |

| Inflammatory Markers | Glial Fibrillary Acidic Protein (GFAP) | Reduced |

| 18 kDa Translocator Protein (TSPO) | Reduced | |

| Apoptosis Markers | Caspase 6 | Reduced |

| Caspase 9 | Reduced | |

| Antioxidant Enzymes | Superoxide Dismutase (SOD) | Increased |

| Glutathione Peroxidase | Increased | |

| Catalase | Increased |

Retinal Ischemia Models

In preclinical studies, retinal ischemia models have been employed to investigate the neuroprotective effects of risuteganib. amegroups.org Murine models of ischemic retina have demonstrated an increased expression of integrin αVβ3 and αVβ5. amegroups.org These integrins, through their interaction with vitronectin, are implicated in the processes of angiogenesis and vascular proliferation, which are key pathological features in ischemic retinal diseases. amegroups.org

Further research has shown that retinas pre-treated with risuteganib exhibited protection against subsequent exposure to neurotoxic agents like kainic acid or peroxide. amegroups.org This suggests a potential protective mechanism of risuteganib against neuronal damage induced by ischemic conditions. The inhibition of specific integrin heterodimers, which are upregulated in retinal ischemia, is a proposed mechanism for the therapeutic effects of risuteganib in this context. amegroups.org

Anatomical and Cellular Distribution Studies

Studies utilizing fluorescently labeled risuteganib on retinal cryo-sections from mice have provided insights into its anatomical distribution. arvojournals.orgresearchgate.net A key finding from this research is the preferential binding of risuteganib to the Retinal Pigment Epithelium (RPE) in the retinas of aged mice (14 months old). arvojournals.org This age-related specificity was not consistently observed in younger mice (7 months old). arvojournals.org

The methodology involved conjugating risuteganib with a sulfonated-Cy5 dye, which was selected for its low non-specific staining properties in murine retinal tissue. arvojournals.org The staining was performed on 10mm-thick retina sections. The results indicated a distinct and specific interaction of risuteganib with the RPE in the older animal models, a finding consistent with the hypothesis that risuteganib supports RPE function. arvojournals.org In some instances at higher concentrations, staining was also observed in the photoreceptor layers. arvojournals.org These localization studies are crucial for understanding the primary site of action of risuteganib within the retinal architecture. arvojournals.orgresearchgate.net

To elucidate the intracellular mechanism of action, co-localization studies with subcellular markers have been conducted. Research has indicated that risuteganib co-localizes with the mitochondrial marker Cytochrome C Oxidase (COX IV) in rat retinal tissue. proquest.com This finding suggests an interaction of risuteganib with mitochondria, which are abundant in the inner plexiform layer, the inner segment of photoreceptors, and the RPE. proquest.com

The methodology for these studies involved staining rat retinal cryo-sections with a fluorescently labeled risuteganib conjugate (risuteganib-Cy5) and an antibody against COX IV. proquest.com The merged images from fluorescence microscopy showed a purple color, indicating the co-localization of risuteganib and mitochondria. proquest.com

Furthermore, based on chemical similarities to a natural product, it was hypothesized that risuteganib might interact with a mitochondrial enzyme, pyruvate (B1213749) dehydrogenase kinase (PDK), specifically PDK1. proquest.com Subsequent protein phosphorylation and enzymatic assays confirmed that risuteganib inhibits PDK1, leading to a reduction in the phosphorylation of pyruvate dehydrogenase (PDH). proquest.com This interaction with key mitochondrial enzymes underscores the role of risuteganib in modulating mitochondrial function.

Systemic Effects in Animal Models (e.g., Heart Failure Model)

Currently, there is a lack of publicly available preclinical data specifically investigating the systemic effects of risuteganib (hydrochloride) in heart failure animal models. The primary focus of preclinical research on risuteganib has been on its local effects within the eye for treating retinal diseases. amegroups.orgnih.gov

Gene and Protein Expression Analysis in Animal Tissues

Gene and protein expression analyses in animal tissues have been instrumental in understanding the molecular mechanisms of risuteganib. In a mouse model of oxygen-induced retinopathy, risuteganib was found to lower the mRNA levels of genes associated with angiogenic and inflammatory processes. arvojournals.org Specifically, in the hypoxia-stressed retina, risuteganib suppressed the expression of genes related to cell adhesion, migration, and inflammation, including the integrin αM and β2 genes, which form the complement receptor 3. retinalphysician.com This suggests a broad suppression of leukocytic attachment and transendothelial migration. retinalphysician.com

In studies using human RPE cells treated with hydroquinone (an oxidant), whole transcriptome analysis revealed that risuteganib modulated the expression of genes involved in various biological pathways. arvojournals.org While hydroquinone alone induced significant changes in the transcriptome, the combination of risuteganib and hydroquinone led to the up-regulation of genes associated with cytoprotection, cellular stress response, unfolded protein response, and the nuclear factor erythroid 2-related factor 2 pathway. arvojournals.org Furthermore, protein analysis by Western blot showed that the combination treatment further up-regulated the protein levels of heme oxygenase-1 (HO-1) compared to hydroquinone alone. arvojournals.org

Another study comparing the effects of risuteganib and bevacizumab on AMD cybrid cells found that risuteganib treatment resulted in lower gene expression of the apoptotic regulator BAX, the angiogenesis marker VEGF-A, and the integrin ITGB1 gene compared to bevacizumab and untreated controls. amegroups.orgresearchgate.net These findings highlight the anti-apoptotic and anti-angiogenic properties of risuteganib at the gene expression level. amegroups.orgresearchgate.net

Table 2: Summary of Risuteganib's Effects on Gene and Protein Expression

| Model System | Condition | Key Genes/Proteins Affected | Effect of Risuteganib |

|---|---|---|---|

| Oxygen-Induced Retinopathy (Mouse) | Hypoxia | Angiogenic and inflammatory process genes | Down-regulation |

| Cell adhesion, migration, and inflammation genes | Down-regulation | ||

| Integrin αM and β2 genes | Down-regulation | ||

| Human RPE Cells | Hydroquinone-induced oxidative stress | Cytoprotection, cellular stress response, unfolded protein response, Nrf2 pathway genes | Up-regulation |

| Heme Oxygenase-1 (HO-1) protein | Up-regulation | ||

| AMD Cybrid Cells | - | BAX (apoptotic regulator) | Down-regulation |

| VEGF-A (angiogenesis marker) | Down-regulation | ||

| ITGB1 (integrin) | Down-regulation |

Theoretical Implications and Future Academic Research Directions for Risuteganib Hydrochloride

Advancing the Understanding of Mitochondrial Dysfunction in Ocular Pathogenesis

The investigation into Risuteganib (B610494) has significantly contributed to the understanding of mitochondrial dysfunction's role in eye diseases. Research has demonstrated that Risuteganib preferentially localizes in the retinal pigment epithelium (RPE), a critical cell layer for retinal homeostasis whose dysfunction is a hallmark of AMD and DME. proquest.comarvojournals.org In RPE cell models, Risuteganib confers protection against oxidative stress, a key factor in these conditions. proquest.comamegroups.org This protective effect is directly linked to the preservation and enhancement of mitochondrial function. proquest.comarvojournals.org

Detailed bioenergetic studies have revealed that Risuteganib dose-dependently increases mitochondrial basal respiration, maximal respiration, and ATP-linked respiration in RPE cells. arvojournals.orgresearchgate.net Further mechanistic work suggests that Risuteganib supports oxidative phosphorylation metabolism. proquest.com A proposed molecular mechanism involves the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), specifically PDK1. By inhibiting PDK1, Risuteganib reduces the phosphorylation of the pyruvate dehydrogenase (PDH) enzyme, thereby maintaining its active state and promoting mitochondrial metabolism. proquest.com

Future research could build upon these findings by:

Elucidating the precise binding kinetics of Risuteganib with PDK1 and other potential mitochondrial targets.

Investigating the long-term effects of sustained mitochondrial enhancement by Risuteganib on RPE cell health and longevity.

Exploring whether this mechanism can prevent or reverse mitochondrial DNA damage associated with aging and oxidative stress.

Using transmitochondrial cybrid models containing mitochondria from patients with AMD to further dissect how Risuteganib mitigates disease-specific mitochondrial defects, building on initial findings that it can lower the expression of apoptotic regulators like BAX in these cells. amegroups.orgnih.gov

Exploring Risuteganib (hydrochloride) as a Modulator of Oxidative Stress-Related Diseases Beyond the Eye

The central role of mitochondrial dysfunction and oxidative stress is not limited to ocular diseases but is a common pathogenic factor in a wide range of systemic disorders, including neurodegenerative diseases, cardiovascular conditions, and metabolic syndrome. Risuteganib's demonstrated ability to protect mitochondria, reduce reactive oxygen species (ROS), and support cellular bioenergetics provides a strong theoretical basis for exploring its therapeutic potential beyond ophthalmology. retinalphysician.comretina-specialist.comophthalmologytimes.com

Studies have already shown its anti-inflammatory and antioxidant effects in a mouse model of Dry Eye Disease, where it reduced levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-alpha) and increased the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase. arvojournals.org This activity on the ocular surface suggests a broader applicability. The compound's ability to inhibit inflammation, angiogenesis, and cell death pathways makes it a candidate for non-retinal diseases as well. nih.govescholarship.org

Future academic research should focus on:

Screening the efficacy of Risuteganib in validated in vitro and in vivo models of neurodegenerative diseases where mitochondrial dysfunction is a core pathological feature.

Investigating its potential to mitigate ischemia-reperfusion injury in models of stroke or myocardial infarction, given its protective effects against oxidative stress.

Exploring its impact on metabolic diseases by examining its effects on insulin (B600854) sensitivity and mitochondrial function in tissues such as muscle, liver, and adipose.

Investigating Synergistic Research with Other Therapeutic Modalities at a Mechanistic Level

The unique mechanism of action of Risuteganib suggests significant potential for synergistic therapeutic strategies, particularly in complex multifactorial diseases like wet AMD and DME. amegroups.org Current standard-of-care treatments for these conditions often involve anti-vascular endothelial growth factor (VEGF) agents, such as bevacizumab. amegroups.org While effective, a significant number of patients show a suboptimal response. nih.gov

Risuteganib operates on a different axis of pathology, targeting mitochondrial health and integrin pathways rather than directly inhibiting VEGF. amegroups.orgnih.gov Studies comparing Risuteganib to bevacizumab in AMD cybrid cells found that Risuteganib produced a greater reduction in the gene expression of the apoptotic regulator BAX and the angiogenesis marker VEGF-A. amegroups.org This mechanistic divergence is a strong rationale for combination therapy. Furthermore, clinical trial data indicating that Risuteganib is effective in patients who are chronic non-responders to anti-VEGF therapy supports the hypothesis that it acts via a complementary pathway. amegroups.org

Future research should be directed towards:

Mechanistic studies combining Risuteganib with anti-VEGF agents to map the downstream signaling effects and confirm synergistic or additive inhibition of pathological angiogenesis and inflammation.

Investigating whether pre-treatment with Risuteganib can "rescue" mitochondrial function in retinal cells, making them more resilient to VEGF-driven pathology and potentially more responsive to subsequent anti-VEGF therapy.

Exploring synergy with other classes of drugs, such as complement inhibitors, given the interconnectedness of oxidative stress, inflammation, and complement activation pathways in AMD.

Development of Novel Research Methodologies for Compound-Target Interaction Studies

The scientific journey of Risuteganib itself highlights the importance of innovative research methodologies. An initial unbiased search using peptide-directed fluorescent labeling was crucial in identifying its primary binding site in the RPE layer, redirecting the mechanistic investigation away from the originally hypothesized targets. proquest.com Advanced techniques like the Seahorse XF cell mito stress test have been instrumental in quantifying its impact on mitochondrial bioenergetics. arvojournals.orgresearchgate.net

To deepen the understanding of Risuteganib's interactions, future research could focus on developing and applying more sophisticated methodologies:

Advanced Imaging: Employing super-resolution microscopy and live-cell imaging with fluorescently-tagged Risuteganib analogs to visualize its subcellular localization and track its interaction with mitochondria and other organelles in real-time.

Target Engagement Assays: Developing cell-based thermal shift assays or photo-affinity labeling techniques to definitively confirm its direct binding to PDK1 and identify other potential intracellular binding partners.

Systems Biology Approaches: Integrating phosphoproteomics, metabolomics, and transcriptomics data from Risuteganib-treated cells to build a comprehensive network model of its molecular effects and identify key nodes of action.

Cryo-Electron Microscopy (Cryo-EM): Determining the high-resolution structure of Risuteganib in complex with its primary target (e.g., PDK1) to precisely map the binding interface and guide the design of next-generation compounds.

High-Throughput Screening and Computational Modeling for Analog Design and Optimization

Risuteganib is a synthetic RGD-class oligopeptide, a chemical scaffold that is highly amenable to modification and optimization. amegroups.org While Risuteganib itself has shown promise, high-throughput screening (HTS) and computational modeling offer powerful tools to design and identify novel analogs with improved therapeutic properties. nih.govnih.gov

Future research efforts in this area could include:

Virtual Screening: Using the known structure of Risuteganib and its putative binding site on PDK1 to computationally screen libraries of peptides and small molecules for compounds with similar or superior binding characteristics. proquest.com

Analog Synthesis and HTS: Creating a focused library of Risuteganib analogs with systematic modifications to the peptide backbone and side chains. This library could then be subjected to high-throughput screening using assays for mitochondrial respiration and RPE cell protection to identify optimized lead candidates.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate specific chemical modifications with changes in biological activity, helping to rationalize the design of more potent and specific analogs.

Uncovering Broader Biological System Interactions and Pathway Cross-Talk

The biological effects of Risuteganib extend beyond a single pathway, implicating a complex network of interactions. It is known to be an inhibitor of multiple integrin heterodimers (αVβ3, αVβ5, α5β1, and αMβ2), which are key mediators of angiogenesis, inflammation, and vascular permeability. nih.govamegroups.org There is evidence of a feedback loop where mitochondrial dysfunction and ROS production lead to the upregulation of these very integrin receptors, creating a cycle of damage that Risuteganib may be uniquely positioned to interrupt. retinalphysician.com

Understanding this pathway cross-talk is essential for a complete picture of its therapeutic effect. For instance, the modulation of integrins and mitochondrial ROS could have profound downstream effects on inflammatory signaling cascades, such as the complement system, which is heavily implicated in AMD. retinalphysician.com

Future academic studies should aim to:

Utilize network biology and pathway analysis tools to map the connections between Risuteganib's effects on mitochondrial metabolism, integrin signaling, and other major pathways implicated in AMD, such as complement activation and inflammasome signaling. nih.govfrontiersin.org

Investigate the cross-talk between the RPE and other retinal cells (e.g., photoreceptors, Müller glia) following Risuteganib treatment to understand how its primary effect on the RPE translates into broader retinal protection.

Explore the compound's influence on gene expression related to extracellular matrix remodeling and drusen formation, key pathological features of AMD.

Refinement of Animal Models to More Accurately Reflect Human Disease Pathogenesis

The translation of preclinical findings to clinical success depends heavily on the predictive validity of the animal models used. news-medical.net While initial studies on Risuteganib have utilized standard rodent models of oxidative stress or hypoxia, complex and slowly progressing diseases like human AMD are not perfectly replicated by these acute injury models. arvojournals.orgretinalphysician.comnih.gov There is a recognized need for animal models that better recapitulate the multifactorial nature of the human disease, involving genetic predispositions, environmental factors, and the chronic aging process. nih.govanu.edu.au

Future research would benefit from the use of more sophisticated and representative animal models:

Transgenic Models: Employing transgenic mouse models that carry human risk alleles for AMD or that mimic specific aspects of the disease, such as RPE dystrophy, allowing for the study of Risuteganib as a long-term, disease-modifying therapy. anu.edu.au

"Humanized" Models: Developing models with humanized immune or complement systems to better test the anti-inflammatory effects of Risuteganib.

Large Animal Models: Utilizing large animal models, such as pigs or non-human primates, whose eye size, structure, and retinal biology are more similar to humans. These models are particularly valuable for evaluating the safety and efficacy of therapeutic interventions prior to human trials. mdpi.com

Aging Models: Testing the efficacy of Risuteganib in naturally aged animal models to determine if it can counteract the age-related decline in mitochondrial function and prevent the onset of AMD-like pathology.

Comparative Mechanistic Studies of Integrin Regulators and Mitochondrial Enhancers